Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-
Description
This compound is characterized by an ethanesulfonic acid backbone substituted at the 2-position with an amino group linked to a 3,4-dihydro-2H-pyrrol-5-yl moiety. The pyrrolidine ring (3,4-dihydro-2H-pyrrol) introduces partial saturation, reducing ring rigidity compared to fully aromatic systems, while the sulfonic acid group confers strong acidity and solubility in polar solvents.
Properties
CAS No. |
114766-64-2 |
|---|---|
Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethanesulfonic acid |
InChI |
InChI=1S/C6H12N2O3S/c9-12(10,11)5-4-8-6-2-1-3-7-6/h1-5H2,(H,7,8)(H,9,10,11) |
InChI Key |
YCWDUIRIMNSSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- involves several steps. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride. This method allows the synthesis of N-substituted pyrroles under mild reaction conditions and in good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include iron (III) chloride, copper(II) catalysts, and various oxidants and reducing agents. Major products formed from these reactions include substituted pyrroles and other derivatives.
Scientific Research Applications
Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- has a wide range of scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- involves its interaction with molecular targets and pathways. The compound can stimulate DNA synthesis, mitosis, glycolysis, intracellular cAMP accumulation, prostaglandin E2 secretion, and the synthesis of hyaluronic acid and sulfated glycosaminoglycan . These effects are mediated through its interaction with specific enzymes and receptors in the cell.
Comparison with Similar Compounds
2-[(5Z)-5-{[3-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic Acid
- Structural Differences: This analog replaces the pyrrolidine-amino group with a thiazolidinone ring fused to a benzofuran-pyrazole system.
- Functional Implications : The extended conjugated system may improve UV absorption properties, making it suitable for analytical applications. However, the increased steric bulk could reduce solubility compared to the target compound .
Taurine Mustard (Taumustine; 2-[bis(2-Chloroethyl)amino]ethanesulfonic Acid)
- Structural Differences: The amino group is substituted with two 2-chloroethyl moieties instead of a pyrrolidine.
- Functional Implications : The bis-chloroethyl groups are alkylating agents, enabling covalent binding to DNA or proteins, as seen in anticancer therapies. In contrast, the target compound’s pyrrolidine lacks such reactive groups, suggesting divergent biological mechanisms .
Cyclopropanesulfonic Acid Derivatives (e.g., Cyclopropanesulfonic Acid [(1S,3S,4R)-3-(2-Difluoromethyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-4-ethyl-cyclopentyl]-amide)
- Structural Differences : The sulfonic acid group is attached to a cyclopropane ring rather than ethane. The imidazo-pyrrolo-pyridine system introduces aromaticity and planar rigidity.
- Functional Implications : Cyclopropane’s ring strain may enhance reactivity, while the fused heterocycles could improve binding to kinase targets. The ethanesulfonic acid analog’s simpler structure may offer synthetic accessibility and metabolic stability .
2-[(2-Ethoxycarbonyl-3,4-Dihydro-2H-pyrrol-5-yl)amino]-3-Methyl-3-Sulfanylbutanoic Acid
- Structural Differences: This compound shares the 3,4-dihydro-2H-pyrrol-5-ylamino group but replaces the ethanesulfonic acid with a sulfanylbutanoic acid chain.
- Functional Implications : The thiol (-SH) group introduces redox activity, enabling disulfide bond formation. The carboxylic acid group provides a different ionization profile (weaker acid vs. sulfonic acid), affecting pH-dependent solubility .
Comparative Data Table
Key Findings and Implications
- Acidity and Solubility : The sulfonic acid group in the target compound ensures high solubility in aqueous media, comparable to taumustine and cyclopropanesulfonic acid analogs.
- Structural Flexibility : The partially saturated pyrrolidine in the target compound may enhance conformational adaptability compared to rigid systems like benzofuran-pyrazole or imidazo-pyrrolo-pyridine.
- Reactivity: Unlike taumustine, the absence of alkylating groups in the target compound suggests non-covalent interactions (e.g., hydrogen bonding) as its primary mode of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
